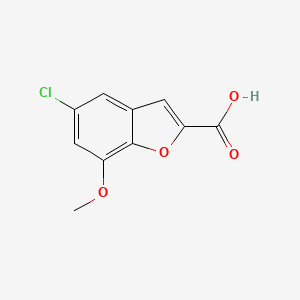
1,3-Dimethyl-5-(2-fluorophenyl)biuret
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-(2-fluorophenyl)biuret is determined by its molecular formula, C10H12FN3O2. Unfortunately, detailed structural information such as bond lengths and angles are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1,3-Dimethyl-5-(2-fluorophenyl)biuret can include factors like density, melting point, boiling point, etc . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
1,3-Dimethyl-5-(2-fluorophenyl)biuret, due to its structural complexity, has potential applications in the synthesis of complex organic compounds. Research in this area focuses on the synthesis, structural, and vibrational properties of related fluorophenyl compounds. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been synthesized, showcasing the potential of fluorophenyl derivatives in creating novel compounds with significant structural and conformational properties, as analyzed through X-ray diffraction and vibrational spectra (Saeed, Erben, Shaheen, & Flörke, 2011).
Photophysical Characterization
Compounds with fluorophenyl groups, akin to 1,3-Dimethyl-5-(2-fluorophenyl)biuret, are also explored for their photophysical properties. A study on BODIPY phosphatidylcholine, a lipid containing a fluorophore similar in complexity to 1,3-Dimethyl-5-(2-fluorophenyl)biuret, revealed insights into its miscibility, steady-state fluorescence behavior, and its potential as a membrane probe in cell biology (Dahim et al., 2002).
Electronic and Optical Properties
The presence of fluorophenyl groups in compounds like 1,3-Dimethyl-5-(2-fluorophenyl)biuret suggests potential applications in modifying electronic and optical properties of materials. Research on diarylethene compounds bearing a fluorine atom has shown that the position of the fluorine atom significantly affects their photochromism, fluorescence, and electrochemical properties, suggesting a similar potential for 1,3-Dimethyl-5-(2-fluorophenyl)biuret in optoelectronic applications (Liu, Pu, & Liu, 2009).
Cocrystal Formation and Reactivity
The ability to form cocrystals with other compounds can lead to novel materials with tailored properties. Studies on biuret and its derivatives, closely related to 1,3-Dimethyl-5-(2-fluorophenyl)biuret, have shown interesting conformational preferences and reactivities when cocrystallized with other compounds, suggesting potential applications in material science and crystal engineering (Tutughamiarso & Egert, 2012).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]-1,3-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c1-12-9(15)14(2)10(16)13-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOVFFJRBQSBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875951 | |
| Record name | IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53285-95-3 | |
| Record name | Imidodicarbonic diamide, N,2-dimethyl-N'-(2-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053285953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

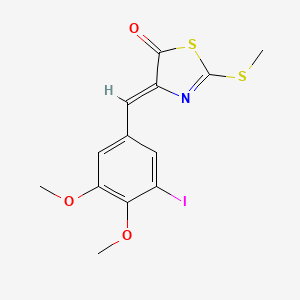
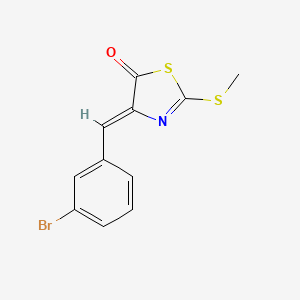
![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
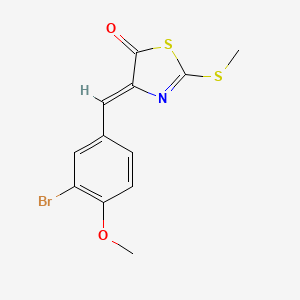
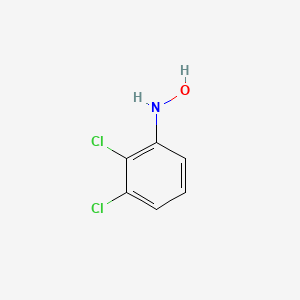
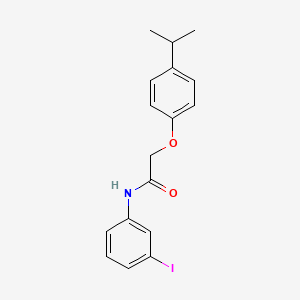
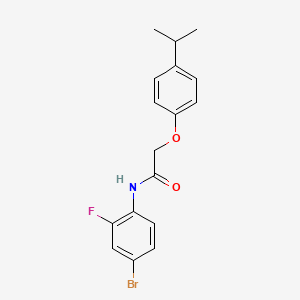
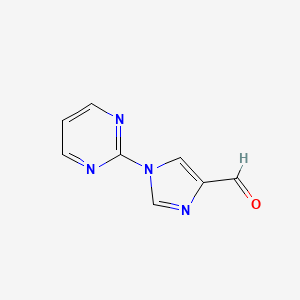
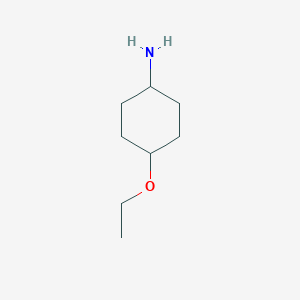


![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)
